molecular formula C20H21BrN4O2S B446034 N'-[(E)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide

N'-[(E)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide

Cat. No.: B446034
M. Wt: 461.4g/mol
InChI Key: WNYUIEFXUJOSBW-LSHDLFTRSA-N
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Description

N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide is a complex organic compound that features a combination of pyrazole, benzylidene, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-3,5-dimethyl-1H-pyrazole with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with 3-methyl-2-thiophenecarbohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    3-methoxybenzaldehyde: A benzaldehyde derivative used in the synthesis of the compound.

    3-methyl-2-thiophenecarbohydrazide: A thiophene derivative that forms part of the final compound.

Uniqueness

N’-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide is unique due to its combination of pyrazole, benzylidene, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21BrN4O2S

Molecular Weight

461.4g/mol

IUPAC Name

N-[(E)-[4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-methoxyphenyl]methylideneamino]-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C20H21BrN4O2S/c1-12-7-8-28-19(12)20(26)23-22-10-15-5-6-16(17(9-15)27-4)11-25-14(3)18(21)13(2)24-25/h5-10H,11H2,1-4H3,(H,23,26)/b22-10+

InChI Key

WNYUIEFXUJOSBW-LSHDLFTRSA-N

SMILES

CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)CN3C(=C(C(=N3)C)Br)C)OC

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)CN3C(=C(C(=N3)C)Br)C)OC

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)CN3C(=C(C(=N3)C)Br)C)OC

Origin of Product

United States

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